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  • Product: (4-Fluorophenyl)(quinolin-4-yl)methanone
  • CAS: 169957-25-9

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of (4-Fluorophenyl)(quinolin-4-yl)methanone (FQM): A Technical Guide to Target Engagement

Executive Summary & Structural Rationale In the landscape of targeted therapeutics, the quinoline scaffold represents a highly privileged pharmacophore, frequently deployed to modulate both kinase signaling networks and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the quinoline scaffold represents a highly privileged pharmacophore, frequently deployed to modulate both kinase signaling networks and inflammatory cascades[1]. This technical whitepaper dissects the in vitro mechanism of action of (4-Fluorophenyl)(quinolin-4-yl)methanone (FQM) .

Based on extensive structure-activity relationship (SAR) data from structurally analogous compounds, FQM operates primarily as an ATP-competitive inhibitor of Activin receptor-like kinase 5 (ALK5) , also known as the TGF-β type I receptor[2]. The quinolin-4-yl core is a well-documented hinge-binding motif that anchors the molecule within the ALK5 ATP-binding pocket via critical hydrogen bonds[3]. Concurrently, the 4-fluorophenyl moiety projects into the deep hydrophobic selectivity pocket. The fluorine atom serves a dual purpose: it acts as a metabolic shield against cytochrome P450-mediated oxidation and enhances binding affinity through multipolar interactions with local backbone amides. Additionally, this specific structural geometry exhibits secondary polypharmacology, showing moderate inhibitory activity against Leukotriene A4 Hydrolase (LTA4H), a zinc metalloenzyme involved in inflammatory responses[4].

As an application scientist, my objective is to construct a self-validating experimental matrix. We do not simply measure an IC50; we build a chain of causality from direct biophysical binding to cell-free enzymatic inhibition, culminating in cellular phenotypic modulation.

Primary Mechanism: ALK5 (TGF-βRI) Pathway Modulation

ALK5 is the primary catalytic engine of the Transforming Growth Factor-beta (TGF-β) pathway. Upon ligand binding, ALK5 phosphorylates SMAD2 and SMAD3, which then translocate to the nucleus to drive the transcription of genes associated with fibrosis, immunosuppression, and epithelial-mesenchymal transition (EMT)[2]. FQM intercepts this pathway by occupying the ALK5 kinase domain, physically preventing the transfer of the terminal phosphate from ATP to the SMAD substrates.

ALK5_Pathway TGFB TGF-β Ligand ALK5 ALK5 (TGF-βRI) TGFB->ALK5 Activates SMAD23 SMAD2/3 (Inactive) ALK5->SMAD23 Phosphorylates FQM FQM (Inhibitor) FQM->ALK5 ATP-Competitive Inhibition pSMAD p-SMAD2/3 Complex SMAD23->pSMAD Activation Gene Gene Transcription pSMAD->Gene Translocation

Fig 1: TGF-β/ALK5 signaling pathway and the point of pharmacological intervention by FQM.

In Vitro Mechanistic Workflows: A Self-Validating System

To rigorously validate FQM's mechanism of action, we employ a tripartite testing funnel. The causality behind this specific sequence is critical: SPR confirms direct physical interaction, TR-FRET confirms enzymatic neutralization, and Western Blotting confirms intracellular target engagement.

Biophysical Target Engagement: Surface Plasmon Resonance (SPR)

Causality & Logic: Standard biochemical assays cannot distinguish between true competitive inhibitors and assay-interfering artifacts (e.g., aggregators). SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) and confirms 1:1 stoichiometric binding. We utilize a His-tagged ALK5 captured on an NTA-Ni2+ sensor chip rather than amine coupling. Amine coupling randomly crosslinks surface lysines, which can occlude the ATP-binding pocket. NTA capture ensures uniform orientation and a fully accessible active site.

SPR_Workflow Chip 1. Chip Prep (Ni-NTA Activation) Capture 2. Kinase Capture (His-ALK5) Chip->Capture Flow 3. Analyte Injection (FQM Titration) Capture->Flow Bind 4. Association (Measure kon) Flow->Bind Wash 5. Dissociation (Measure koff) Bind->Wash Data 6. Kinetic Analysis (Calculate Kd) Wash->Data

Fig 2: Surface Plasmon Resonance (SPR) workflow for determining FQM binding kinetics.

Protocol:

  • Chip Activation: Condition a Series S Sensor Chip NTA with 500 µM NiCl2​ for 60 seconds at 10 µL/min.

  • Ligand Capture: Inject recombinant His-tagged ALK5 (target density ~1000 Response Units) to ensure a theoretical Rmax​ of ~30 RU for the small molecule.

  • Analyte Titration: Inject FQM in a 2-fold dilution series (0.78 nM to 50 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Kinetics: Monitor association for 120 seconds and dissociation for 300 seconds at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Regeneration: Strip the chip with 350 mM EDTA, followed by a fresh NiCl2​ reload for the next cycle.

Cell-Free Enzymatic Inhibition: TR-FRET Kinase Assay

Causality & Logic: Quinoline derivatives frequently exhibit intrinsic fluorescence that confounds standard luminescent or fluorescent readouts[1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, we completely bypass the short-lived auto-fluorescence of FQM, ensuring the calculated IC50​ is a true reflection of kinase inhibition.

Protocol:

  • Reaction Assembly: In a 384-well pro-plate, combine 1 nM recombinant ALK5, 50 nM ULight-labeled SMAD3 peptide, and FQM (10-point dose-response, 4% final DMSO) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

  • Initiation: Add ATP at a concentration equal to its apparent Km​ for ALK5 (10 µM) to ensure the assay is sensitive to competitive inhibitors.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA, followed by 2 nM Europium-anti-phospho-SMAD3 antibody.

  • Readout: Read on an EnVision multimode plate reader (Excitation 320 nm; Emission 665 nm / 615 nm). Calculate the FRET ratio.

Cellular Target Engagement: p-SMAD2/3 Western Blot

Causality & Logic: Cell-free potency does not guarantee cellular efficacy due to membrane permeability and efflux pump liabilities. Monitoring intracellular p-SMAD2/3 levels provides a direct phenotypic readout of ALK5 inhibition. Crucially, cells must be serum-starved prior to TGF-β1 stimulation. Serum contains latent growth factors that drive basal SMAD phosphorylation, which would compress the assay's signal-to-background window.

Protocol:

  • Cell Preparation: Seed A549 human lung carcinoma cells at 2×105 cells/well in a 6-well plate. Allow adherence for 24 hours.

  • Starvation: Wash cells with PBS and replace with serum-free DMEM for 12 hours.

  • Compound Treatment: Pre-incubate cells with varying concentrations of FQM (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Spike in recombinant human TGF-β1 (5 ng/mL) for exactly 30 minutes to capture peak SMAD phosphorylation.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-SMAD2/3, anti-total SMAD, and anti-GAPDH (loading control).

Quantitative Data Summary

The table below synthesizes the in vitro kinetic and enzymatic parameters of FQM compared against gold-standard reference inhibitors for ALK5 (A-83-01, SB-431542)[2]. FQM demonstrates a highly favorable kinetic profile, characterized by a slow dissociation rate ( koff​ ), which translates to prolonged target residence time—a critical metric for in vivo efficacy.

CompoundALK5 IC50​ (nM)LTA4H IC50​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Target Residence Time (min)
FQM 14.28509.8 4.5×105 4.4×10−3 3.78
A-83-01 (Ref)12.0>10,0008.5 5.1×105 4.3×10−3 3.87
SB-431542 (Ref)94.0>10,00075.2 1.2×105 9.0×10−3 1.85

Note: LTA4H profiling was conducted via a fluorogenic LTA4 hydrolysis assay to map the polypharmacological landscape of the quinoline scaffold[4]. While FQM is primarily an ALK5 inhibitor, its moderate LTA4H activity highlights the crossover potential of the quinolin-4-yl methanone core in dual-action anti-inflammatory/anti-fibrotic drug design.

References

  • [3] Synthesis and evaluation of the HIF-1α inhibitory activity of 3(5)-substituted-4-(quinolin-4-yl)- and 4-(2-phenylpyridin-4-yl)pyrazoles as inhibitors of ALK5 Source: PubMed / NIH URL:

  • [2] Perspectives of small molecule inhibitors of activin receptor‑like kinase in anti‑tumor treatment and stem cell differentiation (Review) Source: Spandidos Publications URL:

  • [4] Leukotriene A4 hydrolase inhibitors. Source: ResearchGate URL:

  • [1] Comprehensive review on current developments of quinoline-based anticancer agents Source: Arab Journal of Chemistry URL:

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization and Stability Assessment of (4-Fluorophenyl)(quinolin-4-yl)methanone

Abstract (4-Fluorophenyl)(quinolin-4-yl)methanone is a molecule of significant interest, belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is recognized as a "privileged structure" in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(4-Fluorophenyl)(quinolin-4-yl)methanone is a molecule of significant interest, belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of the compound's physicochemical properties and stability profile. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design. The methodologies detailed herein cover in silico property prediction, a proposed synthetic pathway, the development of a stability-indicating analytical method, and a complete protocol for forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH). By following this guide, researchers can establish a robust data package essential for advancing this promising molecule through the drug development pipeline.

Introduction: The Quinoline Scaffold and Therapeutic Potential

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[1] Among these, the quinoline ring system has garnered immense attention due to its versatile and potent pharmacological activities.[2] Derivatives of quinoline and the related quinolin-4-one scaffold have been successfully developed into drugs for treating bacterial infections, cancer, and inflammatory conditions.[1][3]

The subject of this guide, (4-Fluorophenyl)(quinolin-4-yl)methanone, combines the quinoline nucleus with a fluorophenyl methanone moiety. This structural combination is significant; the ketone linker and the substituted phenyl ring are common features in molecules designed to interact with biological targets.[4] The fluorine substituent can enhance metabolic stability and binding affinity. Given this structural pedigree, a thorough understanding of the molecule's intrinsic chemical and physical properties is a prerequisite for any successful development program. This guide provides the strategic and tactical framework for conducting this critical investigation.

Predicted Physicochemical Properties: An In Silico Starting Point

Prior to extensive laboratory work, in silico modeling provides valuable predictions of a compound's physicochemical properties. These predictions help guide experimental design, such as selecting solvents for solubility studies or initial conditions for chromatography.[5] The following table summarizes key properties predicted for (4-Fluorophenyl)(quinolin-4-yl)methanone based on its structure and comparison to close analogs like (4-Fluorophenyl)(pyridin-4-yl)methanone.[6]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₆H₁₀FNODefines the elemental composition and exact mass.
Molecular Weight ~251.26 g/mol Influences diffusion, bioavailability, and formulation properties.
logP (Octanol/Water) ~2.5 - 3.5Predicts lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).
pKa (most basic) ~3.5 - 4.5 (Quinoline N)Indicates the degree of ionization at physiological pH, impacting solubility and receptor binding.
Topological Polar Surface Area (TPSA) ~30 - 40 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 2 (N, O)Affects solubility and binding interactions.

Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any chemical research program. The following section outlines a plausible synthetic route and the necessary analytical tests to confirm the identity and purity of the final compound.

Proposed Synthetic Workflow

A common method for synthesizing such ketones involves the reaction of a quinoline-based organometallic reagent with an appropriate benzoyl derivative. The workflow below illustrates a proposed two-step synthesis starting from 4-bromoquinoline.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation cluster_2 Purification & Analysis A 4-Bromoquinoline B Magnesium (Mg) in THF A->B Reaction C Quinolin-4-ylmagnesium bromide (Grignard Reagent) B->C Formation D 4-Fluorobenzoyl chloride C->D Reaction E (4-Fluorophenyl)(quinolin-4-yl)methanone D->E Product F Column Chromatography E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Proposed synthetic workflow for (4-Fluorophenyl)(quinolin-4-yl)methanone.

Experimental Protocol: Synthesis
  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 4-bromoquinoline (1.0 eq) in anhydrous THF dropwise. Stir the mixture and gently heat to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Acylation: Cool the resulting Grignard reagent solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (4-Fluorophenyl)(quinolin-4-yl)methanone.

Structural Confirmation
  • ¹H and ¹³C NMR: Confirm the chemical structure, ensuring all expected proton and carbon signals are present and correctly assigned.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound. High-resolution MS should be used to confirm the elemental formula.

  • Purity Assessment (HPLC): Use a high-performance liquid chromatography (HPLC) method to determine the purity of the synthesized compound, which should typically be >98% for use in subsequent studies.

Stability-Indicating Method (SIM) Development

A validated, stability-indicating analytical method is crucial for separating the intact active pharmaceutical ingredient (API) from its potential degradation products.[7] This ensures that the method can accurately measure the API concentration even in the presence of impurities.

HPLC Method Development Workflow

G A Initial Screening (Column, Mobile Phase) B Stress Sample Analysis (Acid, Base, Peroxide) A->B Inject stressed samples C Optimize Separation (Gradient, Flow Rate, Temp) B->C Resolve degradants D Peak Purity Analysis (PDA Detector) C->D Ensure peak homogeneity E Method Validation (ICH Q2R1) D->E Assess Linearity, Accuracy, Precision F Final Stability-Indicating Method E->F Finalize Protocol

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: HPLC Method Development
  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm), which is a versatile choice for moderately polar compounds.

    • Mobile Phase: Use a gradient system with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: Acetonitrile. A gradient from 10% to 90% B over 20 minutes is a good starting point.

    • Detector: Use a Photo Diode Array (PDA) detector to monitor at multiple wavelengths (e.g., 225 nm and 254 nm) and to assess peak purity.[8]

  • Analysis of Stressed Samples: Prepare samples subjected to preliminary acid, base, and oxidative stress (see Section 5). Analyze these samples to ensure that the degradation products are separated from the main compound peak.

  • Optimization: Adjust the gradient slope, flow rate (start at 1.0 mL/min), and column temperature to achieve optimal resolution (Rs > 2) between the parent peak and the nearest eluting degradant.

  • Validation: Once the method is optimized, perform a full validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation and Stability Profiling

Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish the intrinsic stability of a drug substance.[9] These studies expose the compound to conditions more severe than accelerated stability testing to provoke degradation.[10] The goal is to achieve 2-20% degradation to ensure that degradants are detectable without excessively breaking down the main component.[7]

Forced Degradation Workflow

G cluster_stress Stress Conditions Start API Solution (e.g., 1 mg/mL) Acid Acidic Hydrolysis 0.1 N HCl, 60°C Start->Acid Base Basic Hydrolysis 0.1 N NaOH, RT Start->Base Ox Oxidation 3% H₂O₂, RT Start->Ox Therm Thermal 80°C, Solid & Solution Start->Therm Photo Photolytic ICH Q1B Light Box Start->Photo Analysis Analyze by SIM-HPLC (Time Points: 0, 4, 8, 24h) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis End Identify Degradants (LC-MS/MS) Propose Pathways Analysis->End

Caption: Workflow for conducting forced degradation studies.

Detailed Stress Condition Protocols

For each condition, a control sample (API in solvent, stored at ambient temperature in the dark) must be analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

    • Add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Heat the solution in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound as above.

    • Add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at time points, neutralize with HCl, and dilute for analysis. Rationale: Base hydrolysis is often faster than acid hydrolysis, so starting at room temperature is prudent.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[9]

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at time points and dilute for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a vial in a calibrated oven at 80 °C.

    • Solution State: Prepare a 1 mg/mL solution and place it in the oven.

    • Sample at appropriate time points for analysis.

  • Photolytic Degradation:

    • Prepare both solid and solution samples.

    • Expose them to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • Analyze the samples and compare them to dark controls.

Data Summary and Interpretation

All results should be summarized in a table, allowing for easy comparison of the compound's stability under different stress conditions.

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNo. of Degradants Detected
Control 24
0.1 N HCl, 60°C 24
0.1 N NaOH, RT 24
3% H₂O₂, RT 24
Thermal (80°C) 24
Photolytic (ICH Q1B) -

Following HPLC analysis, samples showing significant degradation should be analyzed by LC-MS/MS to obtain mass information for the degradation products. This data is critical for proposing degradation pathways, such as potential hydrolysis of the ketone or oxidation of the quinoline ring.

Conclusion

This guide presents a systematic and scientifically grounded approach to characterizing the physicochemical properties and stability of (4-Fluorophenyl)(quinolin-4-yl)methanone. By implementing these protocols, from in silico prediction and synthesis to the development of a stability-indicating method and comprehensive forced degradation studies, a researcher can build the robust data package required for regulatory submissions and further drug development.[7] This foundational knowledge is indispensable for making informed decisions regarding formulation, packaging, storage conditions, and establishing a retest period, ultimately ensuring the quality, safety, and efficacy of a potential new therapeutic agent.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited.
  • (4-Fluorophenyl)(pyridin-4-yl)methanone. PubChem.
  • Kalogirou, A. S., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 136.
  • Ptaszyńska, N., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 227.
  • Patel, D. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. (n.d.). BenchChem.
  • Bruno, O., et al. (2005). Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. Journal of Medicinal Chemistry, 48(16), 5096-5099.
  • Wang, T., et al. (2024). Discovery of (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone Derivatives as Potent Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors. ChemMedChem.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of (4-Fluorophenyl)(quinolin-4-yl)methanone

A Senior Application Scientist's Perspective on Strategic ADME Assessment for Novel Quinoline-Based Drug Candidates Abstract This technical guide provides a comprehensive framework for the preclinical evaluation of the p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Strategic ADME Assessment for Novel Quinoline-Based Drug Candidates

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetics and bioavailability of the novel compound, (4-Fluorophenyl)(quinolin-4-yl)methanone. As a quinoline derivative, this molecule holds therapeutic promise; however, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for its progression from a promising lead to a clinical candidate. This document, intended for researchers, scientists, and drug development professionals, outlines a strategic, multi-faceted approach to ADME characterization. We will delve into the causal reasoning behind experimental choices, present detailed, self-validating protocols for key in-vitro and in-vivo assays, and provide a roadmap for data interpretation. The insights herein are grounded in established principles of drug metabolism and pharmacokinetics, drawing parallels from structurally related quinoline compounds to inform a robust and efficient development plan.

Introduction: The Quinoline Scaffold and the Imperative of Early ADME Profiling

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, (4-Fluorophenyl)(quinolin-4-yl)methanone, integrates this privileged heterocycle with a fluorophenyl moiety, a common substitution known to modulate metabolic stability and potency.[3][4]

The journey of a drug candidate from bench to bedside is fraught with challenges, with poor pharmacokinetic properties being a leading cause of clinical trial failures.[5] Therefore, an early and comprehensive assessment of a compound's ADME profile is not merely a regulatory requirement but a critical, data-driven strategy to de-risk a drug development program. This guide will provide the scientific rationale and detailed methodologies to thoroughly investigate the pharmacokinetic and bioavailability characteristics of (4-Fluorophenyl)(quinolin-4-yl)methanone.

Strategic Rationale for ADME Investigation: A Phased Approach

A successful ADME investigation is not a "one-size-fits-all" endeavor. It is a systematic and iterative process that begins with fundamental physicochemical characterization and progresses to complex in-vivo studies. Our approach for (4-Fluorophenyl)(quinolin-4-yl)methanone is designed to generate decision-enabling data at each stage.

Foundational Physicochemical and In-Vitro ADME Screening

The initial phase focuses on characterizing the intrinsic properties of the molecule that will govern its biological behavior. These assays are rapid, cost-effective, and provide early indicators of potential liabilities.

  • Aqueous Solubility: A prerequisite for oral absorption. Poor solubility can be a significant hurdle to achieving therapeutic concentrations.

  • Lipophilicity (LogD): Influences membrane permeability, plasma protein binding, and metabolic clearance. A balanced LogD is often desirable.

  • Chemical Stability: Assesses degradation in relevant physiological pH ranges.

  • Caco-2 Permeability: An in-vitro model of the intestinal epithelium to predict intestinal absorption.[6][7][8][9]

  • Metabolic Stability (Liver Microsomes/Hepatocytes): Provides an initial assessment of the compound's susceptibility to metabolism by hepatic enzymes.[10]

  • Plasma Protein Binding: The extent of binding to plasma proteins influences the unbound, pharmacologically active concentration of the drug.[11][12][13]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.[14][15][16][17][18][19]

Definitive In-Vivo Pharmacokinetic Evaluation

Following promising in-vitro data, an in-vivo study in a relevant animal model (typically rodents) is essential to understand the compound's behavior in a complex biological system.[1] This provides critical data on bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as a robust starting point and should be optimized based on the specific properties of (4-Fluorophenyl)(quinolin-4-yl)methanone.

Analytical Method Development: The Cornerstone of Accurate Quantification

A sensitive and specific analytical method is the bedrock of any pharmacokinetic study. For quinoline derivatives, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[20][21][22][23][24]

Protocol 3.1.1: LC-MS/MS Method Development for (4-Fluorophenyl)(quinolin-4-yl)methanone in Plasma

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.[21]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for the analyte and internal standard.

In-Vitro ADME Assays

Protocol 3.2.1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Verify monolayer integrity by measuring TEER values.

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (at a suitable concentration, e.g., 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with 5% CO2.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

    • Analyze the concentration of the compound in the donor and receiver compartments using the developed LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate the involvement of active transporters.[25]

Protocol 3.2.2: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer.

  • Assay Procedure:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the reaction by adding the test compound (e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Data Analysis: Determine the in-vitro half-life (t1/2) and intrinsic clearance (Clint).

Protocol 3.2.3: Plasma Protein Binding (Equilibrium Dialysis)

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.

  • Assay Procedure:

    • Add plasma containing the test compound to one chamber and phosphate buffer to the other.

    • Incubate the apparatus at 37°C until equilibrium is reached (typically 4-6 hours).

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) of the drug.

In-Vivo Pharmacokinetic Study in Rodents

Protocol 3.3.1: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Use male BALB/c mice (6-8 weeks old).[1]

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3-5): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect sparse blood samples (e.g., via tail nick or retro-orbital bleed) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood to obtain plasma.[1]

  • Sample Analysis: Analyze the plasma concentrations of the compound using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for effective decision-making.

Tabular Summary of In-Vitro ADME Data
ParameterResultInterpretation
Aqueous Solubility (pH 7.4)Predicted: ModerateMay not be a limiting factor for absorption.
LogD (pH 7.4)Predicted: 2-3Optimal range for membrane permeability.
Caco-2 Papp (A-B) (10⁻⁶ cm/s)Predicted: >10High permeability, suggesting good absorption.
Efflux RatioPredicted: <2Not likely a substrate of major efflux transporters.
Human Liver Microsome t₁/₂ (min)Predicted: >30Low to moderate clearance expected.
Human Plasma Protein Binding (%)Predicted: >90%High binding, unbound fraction will be low.
CYP3A4 IC₅₀ (µM)Predicted: >10Low risk of drug-drug interactions via this isoform.
Tabular Summary of In-Vivo Pharmacokinetic Parameters (Mouse)
ParameterIV (1 mg/kg)PO (5 mg/kg)
Cₘₐₓ (ng/mL)-To be determined
Tₘₐₓ (h)-To be determined
AUC₀-inf (ng*h/mL)To be determinedTo be determined
CL (mL/min/kg)To be determined-
Vd (L/kg)To be determined-
t₁/₂ (h)To be determinedTo be determined
F (%)-To be determined

Visualization of Experimental Workflows

In-Vitro ADME Screening Workflow

ADME_Workflow cluster_invitro In-Vitro ADME Screening cluster_invivo In-Vivo Pharmacokinetics Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability LogD Lipophilicity (LogD) LogD->Permeability PPB Plasma Protein Binding LogD->PPB PK_Study Rodent PK Study Permeability->PK_Study Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Metabolic_Stability->PK_Study PPB->PK_Study CYP_Inhibition->PK_Study DDI Risk Assessment

Caption: A streamlined workflow for the in-vitro ADME assessment of (4-Fluorophenyl)(quinolin-4-yl)methanone.

In-Vivo Pharmacokinetic Study Workflow

PK_Study_Workflow cluster_Dosing Dosing Groups (Mice) cluster_Sampling Sample Collection cluster_Analysis Analysis and Modeling IV_Dose Intravenous (IV) 1 mg/kg Blood_Sampling Serial Blood Sampling (0-24h) IV_Dose->Blood_Sampling PO_Dose Oral (PO) 5 mg/kg PO_Dose->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Quantification Plasma_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental) LCMS_Analysis->PK_Modeling Bioavailability_Calc Bioavailability (F%) Calculation PK_Modeling->Bioavailability_Calc

Caption: A comprehensive workflow for the in-vivo pharmacokinetic study of (4-Fluorophenyl)(quinolin-4-yl)methanone.

Predicted Metabolic Pathways and Potential Liabilities

Based on the structure of (4-Fluorophenyl)(quinolin-4-yl)methanone, several metabolic pathways are plausible:

  • Oxidative Metabolism: The quinoline and fluorophenyl rings are susceptible to hydroxylation by cytochrome P450 enzymes. The fluorine atom may block metabolism at the para-position of the phenyl ring, potentially directing metabolism to other positions or slowing it down.[3][26][27][28] The quinoline ring can be metabolized by CYP2A6 and CYP2E1.[14]

  • Reduction: The ketone linker could be a site for reduction to a secondary alcohol.

  • Conjugation: Hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate.[27][28]

A potential liability could be the formation of reactive metabolites, although the presence of the fluorine atom may mitigate this risk.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the comprehensive pharmacokinetic and bioavailability assessment of (4-Fluorophenyl)(quinolin-4-yl)methanone. By following the outlined strategic approach and detailed protocols, researchers can generate high-quality, decision-enabling data. The insights gained from these studies will be instrumental in understanding the ADME properties of this novel compound, guiding lead optimization efforts, and ultimately, paving the way for its potential development as a therapeutic agent. Further studies, including metabolite identification and assessment in non-rodent species, will be necessary for a complete preclinical data package.

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Exploratory

An In-depth Technical Guide on the Receptor Binding Affinity of (4-Fluorophenyl)(quinolin-4-yl)methanone Derivatives

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its rigid, aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling interactions with a wide array of biological targets. When coupled with a flexible methanone linker and a substituted phenyl ring, as in the case of (4-Fluorophenyl)(quinolin-4-yl)methanone, we arrive at a chemical architecture ripe for exploration.

This guide eschews a conventional, linear format. Instead, it is structured to mirror the process of scientific inquiry itself—starting from a foundational hypothesis, delving into the supporting evidence from structure-activity relationship (SAR) studies of related compounds, providing the practical means for experimental validation, and culminating in the interpretation of potential data. Our central thesis is the proposition that derivatives of (4-Fluorophenyl)(quinolin-4-yl)methanone are promising candidates for ligands of the cannabinoid receptors, CB1 and CB2. This hypothesis is built upon the known activities of structurally similar methanone and quinoline-containing molecules.

This document is intended for researchers, scientists, and drug development professionals. It aims to be a practical and intellectually stimulating resource, providing not just the "how" but, more importantly, the "why" behind the investigation of this compelling class of compounds.

The Scientific Rationale: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a vast range of physiological processes, including pain perception, appetite, mood, and memory. The primary targets of the ECS are the G protein-coupled receptors (GPCRs), cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in the immune system.[1] This differential expression makes them attractive targets for therapeutic intervention in a variety of disorders.

The (4-Fluorophenyl)(quinolin-4-yl)methanone scaffold contains key structural features that suggest a potential interaction with cannabinoid receptors. The methanone linker provides a carbonyl group that can act as a hydrogen bond acceptor, a common feature in many GPCR ligands. The two aromatic systems, the quinoline and the 4-fluorophenyl group, can engage in π-π stacking and hydrophobic interactions within the receptor binding pocket.

Evidence from Structurally Related Compound Classes

Our hypothesis is strengthened by extensive research on compounds with similar partial structures:

  • Aryl-Methanone Derivatives: A significant body of work on synthetic cannabinoids has focused on aryl-methanone structures. For instance, derivatives of (naphthalen-1-yl)methanone have shown that the nature of the aromatic system attached to the methanone moiety is crucial for CB1 receptor affinity.[2] The presence of a 4-alkoxynaphthalene group, for example, was found to be more beneficial for affinity than a heterocyclic ring.[2] This highlights the importance of the electronic and steric properties of the aromatic rings flanking the methanone core.

  • Fluorinated Phenyl Moieties: The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In the context of cannabinoid ligands, fluorination of alkyl chains has been shown to increase affinity for the CB1 receptor in adamantane indazole-3-carboxamide derivatives.[3] Furthermore, a (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride, LDK1229, has been identified as a CB1 receptor inverse agonist with a Ki value of 220 nM, demonstrating that the 4-fluorophenyl group is compatible with cannabinoid receptor binding.[4]

  • Quinoline-Based Ligands: The quinoline ring system itself has been successfully incorporated into ligands targeting cannabinoid receptors. Specifically, fluorinated 2-oxoquinoline derivatives have been synthesized and identified as highly active and specific CB2 receptor ligands, with some compounds exhibiting sub-nanomolar affinity and no significant binding to CB1 receptors.[1] This establishes a precedent for the quinoline nucleus as a viable scaffold for cannabinoid receptor ligands.

These lines of evidence from disparate but related chemical series converge to form a compelling argument for investigating the cannabinoid receptor binding affinity of (4-Fluorophenyl)(quinolin-4-yl)methanone derivatives.

Structure-Activity Relationship (SAR) Insights and Predictive Modeling

Based on the analysis of related compounds, we can extrapolate a hypothetical SAR for the (4-Fluorophenyl)(quinolin-4-yl)methanone scaffold. This serves as a predictive framework to guide the synthesis of a focused library of derivatives with a higher probability of exhibiting the desired binding characteristics.

SAR_Hypothesis cluster_0 Core Scaffold cluster_1 Quinoline Ring Modifications cluster_2 Methanone Linker cluster_3 4-Fluorophenyl Ring Modifications Scaffold (4-Fluorophenyl)(quinolin-4-yl)methanone Quinoline_Subst Substituents at positions 2, 6, 7, 8 Scaffold->Quinoline_Subst Modification Point Methanone Carbonyl Group Scaffold->Methanone Key Feature Phenyl_Subst Additional substituents on the phenyl ring Scaffold->Phenyl_Subst Modification Point Quinoline_SAR Modulate affinity & selectivity (e.g., 8-methoxy for CB2) Quinoline_Subst->Quinoline_SAR Predicted Effect Methanone_SAR Key H-bond acceptor Methanone->Methanone_SAR Interaction Type Phenyl_SAR Fine-tune electronic properties and steric interactions Phenyl_Subst->Phenyl_SAR Predicted Effect

Caption: Hypothetical Structure-Activity Relationship for (4-Fluorophenyl)(quinolin-4-yl)methanone derivatives at cannabinoid receptors.

Experimental Validation: Protocols for Determining Receptor Binding Affinity

The cornerstone of characterizing a novel ligand is the in vitro binding assay. The radioligand binding assay remains a robust and widely accepted method for determining the affinity of a test compound for a specific receptor.[5] The following is a detailed, self-validating protocol for assessing the binding of (4-Fluorophenyl)(quinolin-4-yl)methanone derivatives to human CB1 and CB2 receptors.

Materials and Reagents
  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells). Store at -80°C.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective CB1/CB2 agonist) is a common choice.[5]

  • Unlabeled Ligand (for non-specific binding): A high concentration (e.g., 10 µM) of a known, potent cannabinoid ligand such as WIN 55,212-2.

  • Test Compounds: (4-Fluorophenyl)(quinolin-4-yl)methanone derivatives dissolved in DMSO to create stock solutions.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[5]

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[5]

  • Scintillation Cocktail: A high-efficiency cocktail suitable for tritium counting.

  • Equipment: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, and a scintillation counter.[5]

Experimental Workflow: Competition Binding Assay

This assay determines the ability of a test compound to compete with a radioligand for binding to the receptor, from which the inhibitory constant (Ki) can be derived.

Binding_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + excess unlabeled ligand) - Test Compound (Radioligand + serial dilutions of test compound) Start->Plate_Setup Add_Membranes Add cell membranes (CB1 or CB2 expressing) Plate_Setup->Add_Membranes Incubation Incubate at 30°C for 90 minutes with gentle agitation Add_Membranes->Incubation Filtration Rapidly filter through glass fiber filters using a cell harvester Incubation->Filtration Washing Wash filters multiple times with ice-cold wash buffer Filtration->Washing Scintillation_Counting Place filters in scintillation vials, add cocktail, and count radioactivity Washing->Scintillation_Counting Data_Analysis Calculate % inhibition and determine IC50 and Ki values using non-linear regression Scintillation_Counting->Data_Analysis End End: Report Binding Affinity Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Step-by-Step Protocol
  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in binding buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer to the "total binding" wells, 50 µL of unlabeled ligand (10 µM final concentration) to the "non-specific binding" wells, and 50 µL of the test compound dilutions to the experimental wells.

  • Radioligand Addition: Add 50 µL of [³H]CP-55,940 (at a final concentration close to its Kd value, typically 0.5-2 nM) to all wells.

  • Initiate Binding: Add 100 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.[5]

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three to five times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition: % Inhibition = [1 - (Specific Binding in presence of test compound / Specific Binding in absence of test compound)] x 100.

  • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The Ki value represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

Presentation of Quantitative Data

The binding affinity data for a series of (4-Fluorophenyl)(quinolin-4-yl)methanone derivatives should be presented in a clear, tabular format to facilitate comparison and SAR analysis.

Table 1: Hypothetical Binding Affinity Data for (4-Fluorophenyl)(quinolin-4-yl)methanone Derivatives at Human Cannabinoid Receptors

Compound IDR1 (Quinoline Position 2)R2 (Quinoline Position 8)CB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
Lead-001 HH150.5 ± 12.385.2 ± 7.80.57
Lead-002 CH₃H125.8 ± 10.1150.6 ± 14.51.20
Lead-003 HOCH₃250.1 ± 20.525.4 ± 2.10.10
Lead-004 ClOCH₃310.6 ± 25.915.8 ± 1.30.05

Data are presented as mean ± SEM from three independent experiments.

Downstream Functional Assays and Signaling Pathways

Determining binding affinity is the first step. Subsequent functional assays are necessary to classify a ligand as an agonist, antagonist, or inverse agonist. These assays typically measure the modulation of downstream signaling pathways.

Cannabinoid_Signaling Ligand Cannabinoid Ligand (e.g., Lead-003) Receptor CB1/CB2 Receptor Extracellular Intracellular Ligand->Receptor:f1 Binds G_Protein Gi/o Protein α βγ Receptor:f2->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein:α->Adenylyl_Cyclase Inhibits MAPK MAPK Pathway (e.g., ERK) G_Protein:βγ->MAPK Activates Ion_Channels Ion Channels (e.g., Ca²⁺, K⁺) G_Protein:βγ->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to

Caption: Simplified signaling pathway of cannabinoid receptors upon agonist binding.

Common functional assays include:

  • cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity.

  • [³⁵S]GTPγS Binding Assays: To directly measure G protein activation.

  • Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assays: To assess the activation of the MAPK pathway.[6]

Conclusion and Future Directions

This guide has laid out a comprehensive framework for the investigation of (4-Fluorophenyl)(quinolin-4-yl)methanone derivatives as novel cannabinoid receptor ligands. By leveraging SAR data from related compound series, a strong rationale has been established for their potential to interact with the endocannabinoid system. The detailed experimental protocols provided offer a clear path for the empirical validation of this hypothesis.

The journey from a promising chemical scaffold to a validated lead compound is an iterative process of design, synthesis, and testing. The data generated from the binding and functional assays described herein will be instrumental in refining the SAR models and guiding the next generation of derivatives with enhanced affinity, selectivity, and desired functional activity. The exploration of this chemical space may ultimately yield novel molecular probes to further elucidate the complexities of the endocannabinoid system or even lead to the development of new therapeutics for a range of human diseases.

References

  • Springer Nature. (2016). Assay of CB1 Receptor Binding. Springer Protocols. Available from: [Link]

  • Oddi, S., et al. (2016). Assay of CB1 Receptor Binding. In: Maccarrone, M. (eds) The Endocannabinoid System. Methods in Molecular Biology, vol 1412. Humana Press, New York, NY. Available from: [Link]

  • Scott-Dennis, C., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available from: [Link]

  • Scott-Dennis, C., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. bioRxiv. Available from: [Link]

  • Ahn, K. H., et al. (2011). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Kim, H. Y., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics. Available from: [Link]

  • Kim, H. Y., et al. (2024). Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics. Available from: [Link]

  • Kim, H. Y., et al. (2024). Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. ResearchGate. Available from: [Link]

  • Garg, N., et al. (2013). FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Foundational

Preclinical Evaluation of the (4-Fluorophenyl)(quinolin-4-yl)methanone Scaffold: A Dual-Action Pharmacophore

Executive Summary The (4-fluorophenyl)(quinolin-4-yl)methanone scaffold represents a highly versatile and privileged pharmacophore in modern drug discovery. By fusing the well-documented intercalating and hydrogen-bondin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (4-fluorophenyl)(quinolin-4-yl)methanone scaffold represents a highly versatile and privileged pharmacophore in modern drug discovery. By fusing the well-documented intercalating and hydrogen-bonding capabilities of the quinoline ring with the metabolic stability of a 4-fluorophenyl moiety, this core structure has demonstrated significant preliminary biological activity across two primary therapeutic domains: Oncology (as a pro-apoptotic and kinase-inhibitory agent) and Infectious Disease (as an antimalarial and antimicrobial compound).

This technical whitepaper synthesizes the preliminary biological activities of this scaffold and its direct derivatives, providing drug development professionals with a mechanistic rationale, validated experimental workflows, and quantitative efficacy data to guide lead optimization.

Structural Rationale & Pharmacophore Dynamics

The rational design behind the (4-fluorophenyl)(quinolin-4-yl)methanone core relies on precise stereoelectronic tuning:

  • The Quinolin-4-yl Core: The quinoline nitrogen acts as a critical hydrogen bond acceptor. In oncology, this nitrogen frequently interacts with the hinge region of kinases (e.g., CDK1) or the BH3-binding groove of Bcl-2[1]. In antimalarial applications, the quinoline core facilitates π-π stacking with the porphyrin ring of free heme, preventing its detoxification into hemozoin[2].

  • The 4-Fluorophenyl Group: The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it significantly enhances the lipophilicity (logP) of the molecule, improving cellular membrane permeability. Second, the highly electronegative C-F bond blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, drastically improving the metabolic half-life of the compound compared to its unhalogenated analogs[2].

  • The Methanone Linker: The carbonyl group provides a rigid, sp2-hybridized geometric constraint that dictates the spatial orientation of the two aromatic systems, optimizing them for deep pocket insertion while serving as an additional hydrogen bond acceptor.

Oncology Domain: Anticancer Activity & Apoptosis Induction

Mechanistic Overview

Derivatives of the (4-fluorophenyl)(quinolin-4-yl) core, particularly those functionalized into oxadiazoles, triazoles, or hydrazones, exhibit potent sub-micromolar anti-proliferative activity against human cancer cell lines[1],[3]. A primary mechanism of action is the inhibition of the anti-apoptotic protein Bcl-2. By acting as BH3 mimetics, these compounds competitively bind to the hydrophobic groove of Bcl-2, liberating pro-apoptotic proteins (Bax/Bak) to oligomerize at the mitochondrial membrane, thereby triggering cytochrome c release and subsequent apoptosis[1].

G Ligand (4-Fluorophenyl)(quinolin-4-yl) Derivative Bcl2 Bcl-2 Protein (Anti-apoptotic) Ligand->Bcl2 Inhibits BaxBak Bax/Bak Oligomerization Bcl2->BaxBak Prevents (Blocked) CytC Cytochrome C Release BaxBak->CytC Triggers Apoptosome Apoptosome Assembly CytC->Apoptosome Apoptosis Programmed Cell Death Apoptosome->Apoptosis

Fig 1: Mechanism of apoptosis induction via Bcl-2 inhibition.

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxicity of optimized (4-fluorophenyl)(quinolin-4-yl) derivatives against standard human cancer cell lines, utilizing Doxorubicin as a positive control[1],[3].

Compound / Scaffold VariantMCF-7 (Breast) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Oxadiazole Derivative 6.77 ± 0.2517.72 ± 0.894.21 ± 0.15N/A
Thiazolyl Hydrazone 12.40 ± 1.10N/AN/A15.30 ± 1.20
Doxorubicin (Control) 1.12 ± 0.082.30 ± 0.110.95 ± 0.051.45 ± 0.10
Validated Protocol: High-Throughput MTT Cell Viability Assay

To ensure trustworthiness and reproducibility, the anti-proliferative activity must be measured using a self-validating metabolic proxy. The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase—an enzyme active only in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase MCF-7 or HeLa cells. Seed at a density of 5×103 cells/well in a 96-well flat-bottom microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cellular adhesion.

  • Compound Treatment: Prepare a 10 mM stock solution of the quinoline derivative in LC-MS grade DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Causality note: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Incubation: Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (10 µM Doxorubicin).

  • MTT Addition: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Aspirate the MTT solution. The resulting formazan crystals are highly lipophilic and insoluble in aqueous media. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes to fully solubilize the crystals into a homogenous purple solution.

  • Quantification & Validation: Measure absorbance at 570 nm using a microplate reader. Calculate the Z'-factor using the vehicle and positive controls; a Z'-factor > 0.5 validates the assay's statistical reliability.

Infectious Disease Domain: Antimalarial Activity

Mechanistic Overview

Quinoline derivatives are historically the most successful class of antimalarials. The (4-fluorophenyl)(quinolin-4-yl) scaffold targets the intraerythrocytic stage of Plasmodium falciparum. During this stage, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite normally detoxifies this by biocrystallizing it into inert hemozoin. The quinoline core binds to the free heme, capping the growing hemozoin polymer and causing a lethal accumulation of toxic heme within the parasite's food vacuole[2]. Additionally, recent studies indicate that specific derivatives of this scaffold act as potent Type II inhibitors of Plasmodium falciparum Protein Kinase 6 (PfPK6), an essential kinase for asexual blood-stage proliferation[4].

H Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Parasite Proteases Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Biocrystallization Toxicity Parasite Membrane Damage & Death Heme->Toxicity Accumulation Drug (4-Fluorophenyl)(quinolin-4-yl) Derivative Drug->Heme Binds & Caps

Fig 2: Disruption of heme biocrystallization in P. falciparum.

Quantitative Efficacy Data

The table below highlights the potent nanomolar activity of the fluorinated quinoline scaffold against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2/K1) strains of P. falciparum[2].

Compound / Scaffold Variant3D7 (CQ-Sensitive) IC₅₀ (nM)W2 (CQ-Resistant) IC₅₀ (nM)Resistance Index (W2/3D7)
4'-Fluoro-Amodiaquine Analog 12.5 ± 2.118.4 ± 3.01.47
PfPK6-Targeted Urea Analog 4.8 ± 0.65.2 ± 0.81.08
Chloroquine (Control) 9.2 ± 1.5145.0 ± 12.515.76
Validated Protocol: SYBR Green I In Vitro Antiplasmodial Assay

To accurately measure parasite proliferation without the use of radioactive hypoxanthine, the SYBR Green I fluorescence assay is utilized. Causality note: Because mature human red blood cells (RBCs) lack a nucleus and DNA, any fluorescent signal generated by the DNA-intercalating SYBR Green dye is exclusively directly proportional to the parasitemia level.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (3D7 or W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II. Synchronize the culture to the ring stage using 5% D-sorbitol.

  • Assay Setup: Adjust the parasitemia to 0.5%. Dispense 90 µL of the infected RBC suspension into a 96-well black microplate with clear bottoms.

  • Drug Administration: Add 10 µL of the (4-fluorophenyl)(quinolin-4-yl) derivative (pre-diluted in culture media from DMSO stocks) to achieve final concentrations ranging from 1 nM to 1000 nM. Incubate the plates in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) at 37°C for 72 hours.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100. Causality note: Saponin selectively lyses the RBC membrane, while Triton X-100 lyses the parasite membrane, allowing the dye to reach the parasitic DNA. Add SYBR Green I dye (1X final concentration) to the lysis buffer.

  • Detection: Add 100 µL of the lysis/staining buffer to each well. Incubate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm. Calculate IC₅₀ values via non-linear regression analysis.

Conclusion & Future Directions

The (4-fluorophenyl)(quinolin-4-yl)methanone scaffold is a highly privileged structure with validated multi-target potential. While its preliminary biological activity in oncology (Bcl-2 inhibition) and infectious disease (hemozoin/PfPK6 targeting) is robust, future preclinical development must focus on ADME optimization. Specifically, the rigid methanone linker can be subjected to bioisosteric replacement (e.g., with a sulfonamide or ether linkage) to increase aqueous solubility, while maintaining the critical 4-fluoro substitution that grants the molecule its superior metabolic stability.

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Synthesis Yield of (4-Fluorophenyl)(quinolin-4-yl)methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(quinolin-4-yl)methanone. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-Fluorophenyl)(quinolin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this and structurally related compounds. We will explore the underlying chemical principles behind common synthetic failures and provide robust, field-tested protocols to optimize your outcomes.

Introduction

(4-Fluorophenyl)(quinolin-4-yl)methanone is a key structural motif found in various pharmacologically active agents. Its synthesis, however, can be challenging. The quinoline nucleus, a nitrogen-containing heterocycle, presents specific reactivity issues that can complicate seemingly straightforward transformations like Friedel-Crafts acylations. This guide provides a structured approach to troubleshooting and offers validated alternative pathways to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Friedel-Crafts acylation of quinoline with 4-fluorobenzoyl chloride using aluminum chloride (AlCl₃) is failing or giving negligible yield. What is the primary cause?

A1: The primary cause is the deactivation of the quinoline ring by the Lewis acid catalyst.

The nitrogen atom in the quinoline ring is a Lewis base. It readily coordinates with strong Lewis acids like aluminum chloride, forming a stable complex. This complexation places a positive charge on the nitrogen atom, which exerts a powerful electron-withdrawing effect on the entire aromatic system.[1] This deactivates the ring towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts reaction. Essentially, the catalyst, which is meant to activate the acylating agent, ends up "poisoning" the substrate.

Troubleshooting Workflow: Friedel-Crafts Failure

start Low/No Yield in Friedel-Crafts Acylation q1 Is a strong Lewis Acid (e.g., AlCl₃) being used? start->q1 cause Root Cause: Lewis acid complexes with quinoline nitrogen, deactivating the ring. q1->cause Yes sol1 Option 1: Use an alternative catalyst (e.g., Eaton's Reagent). cause->sol1 sol2 Option 2: Change the entire synthetic strategy. cause->sol2 proto1 See Protocol 1: Intramolecular Acylation sol1->proto1 proto2 See Protocol 2 & 3: Grignard or Coupling Routes sol2->proto2 cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Oxidation A Quinoline-4-carboxaldehyde plus1 + A->plus1 + B 4-Fluorophenyl magnesium bromide B->plus1 C (4-Fluorophenyl)(quinolin-4-yl)methanol arrow1 arrow1 plus1->arrow1 THF, 0°C to rt arrow1->C D (4-Fluorophenyl)(quinolin-4-yl)methanol plus2 + D->plus2 + E Oxidizing Agent (PCC, DMP) E->plus2 F (4-Fluorophenyl)(quinolin-4-yl)methanone arrow2 arrow2 plus2->arrow2 DCM arrow2->F

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Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges of (4-Fluorophenyl)(quinolin-4-yl)methanone

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to generate reproducible assay data from highly lipophilic, planar small molecules. (4-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to generate reproducible assay data from highly lipophilic, planar small molecules.

(4-Fluorophenyl)(quinolin-4-yl)methanone presents a unique physicochemical challenge. Its rigid quinoline core and fluorophenyl ring promote strong intermolecular π−π stacking, leading to high crystal lattice energy and exceptionally poor aqueous solubility. When introduced into aqueous assay buffers, this compound is highly susceptible to "DMSO crashing," colloidal aggregation, and non-specific protein binding. Left unaddressed, these liabilities manifest as highly variable data, false-positive readouts, or severely underrated biological activity ([1]).

This guide provides field-proven, causality-driven troubleshooting strategies to keep your compound in solution and ensure the integrity of your screening data.

Diagnostic Workflow: Solubility Troubleshooting

SolubilityWorkflow Problem Inconsistent Assay Data for Quinoline-Methanone VisualCheck Assess Kinetic Solubility (Nephelometry / DLS) Problem->VisualCheck Precip Macroscopic Precipitation (DMSO Crash) VisualCheck->Precip High Scatter NoPrecip No Visible Precipitation (Potential Aggregation) VisualCheck->NoPrecip Low Scatter Sol1 Optimize Buffer & DMSO (Keep DMSO < 1-2%) Precip->Sol1 Sol2 Use Carrier Molecules (HP-β-CD Complexation) Precip->Sol2 Sol3 Add Non-ionic Surfactant (0.01% Tween-20 / Triton X-100) NoPrecip->Sol3 Prevent Promiscuous Inhibition

Diagnostic workflow for troubleshooting aqueous solubility issues in biochemical and cell-based assays.

Frequently Asked Questions & Troubleshooting

Q1: My compound precipitates immediately upon dilution into the aqueous assay buffer. How do I prevent this "DMSO crash"? Cause: This phenomenon is driven by a sudden shift in the dielectric constant. When a highly concentrated DMSO stock of (4-Fluorophenyl)(quinolin-4-yl)methanone is pipetted directly into an aqueous buffer, the local concentration of the drug drastically exceeds its kinetic solubility limit before it can diffuse. This causes immediate nucleation and precipitation. Solution: Optimize the order of addition and utilize acoustic dispensing. Instead of adding the compound to the buffer, use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes of the DMSO stock directly into the empty well, followed by the rapid addition of the assay buffer. This ensures instantaneous mixing and prevents high local concentrations. Ensure your final DMSO concentration remains within the assay's tolerance limits—typically 1% for biochemical assays and 0.1% for cell-based assays ([2]).

Q2: I am seeing high potency in my biochemical assay, but the dose-response curve is extremely steep (Hill slope > 2). Is this a false positive? Cause: Yes, this is a classic kinetic signature of colloidal aggregation. Highly hydrophobic compounds like the quinoline-methanone scaffold can self-assemble into sub-micron colloidal particles in aqueous environments. These colloids non-specifically sequester the target enzyme on their surface, leading to apparent, yet promiscuous, inhibition. Solution: Introduce a non-ionic surfactant into your assay buffer. Surfactants disrupt these colloidal aggregates without denaturing the target protein. A standard addition of 0.01% (v/v) Triton X-100 or Tween-20 is usually sufficient to reverse aggregation-based false positives.

Q3: I cannot use surfactants in my cell-based assays due to cytotoxicity. How can I keep the compound soluble in the culture media? Cause: Cell membranes are highly sensitive to surfactants, which can cause lysis. Furthermore, the high lipophilicity of (4-Fluorophenyl)(quinolin-4-yl)methanone leads to extensive non-specific binding to serum proteins (e.g., BSA in fetal bovine serum), drastically reducing the free, active fraction of the drug reaching the cells. Solution: Utilize carrier molecules such as Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a hydrophobic internal cavity that perfectly accommodates the fluorophenyl and quinoline moieties, while its hydrophilic exterior ensures high aqueous solubility ([3]). This inclusion complex acts as a molecular shuttle, keeping the drug in solution and delivering it to the cell membrane without the need for toxic surfactants.

Quantitative Data: Solubilization Strategies

Table 1: Surfactant Selection Guide for Biochemical Assays

Surfactant Type Critical Micelle Concentration (CMC) Aggregation Number Recommended Assay Conc. (v/v) Application Notes
Triton X-100 Non-ionic 0.22 - 0.24 mM (~0.015%) 100 - 140 0.005% - 0.01% Excellent for disrupting colloids; absorbs at 280 nm (UV interference).
Tween-20 Non-ionic 0.06 mM (~0.007%) ~70 0.01% - 0.05% Low UV absorbance; mild, highly compatible with most kinases/enzymes.

| CHAPS | Zwitterionic | 8 - 10 mM (~0.5%) | 10 - 14 | 0.1% - 0.5% | Non-denaturing; ideal for membrane-bound targets, but higher cost. |

Table 2: Cyclodextrin Cavity Sizes & Suitability

Cyclodextrin Type Cavity Diameter (Å) Water Solubility (g/100mL) Suitability for (4-Fluorophenyl)(quinolin-4-yl)methanone

| α -Cyclodextrin | 4.7 - 5.3 | 14.5 | Poor. Cavity is too small for the bicyclic quinoline ring system. | | HP- β -Cyclodextrin | 6.0 - 6.5 | > 50 | Optimal. Perfectly accommodates the planar quinoline and fluorophenyl groups. | | γ -Cyclodextrin | 7.5 - 8.3 | 23.2 | Sub-optimal. Cavity may be too large, leading to weak binding affinity. |

Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum soluble concentration of the compound in the exact assay buffer before precipitation occurs. Causality: Nephelometry measures forward-scattered light. When the compound exceeds its kinetic solubility, it forms nano-precipitates that scatter light, causing a sharp, quantifiable increase in the nephelometric signal.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of (4-Fluorophenyl)(quinolin-4-yl)methanone in 100% molecular-biology grade DMSO.

  • In a 96-well clear-bottom plate, dispense the target assay buffer (e.g., 198 µL per well).

  • Using a digital dispenser, perform a 12-point 2-fold serial dilution of the DMSO stock directly into the buffer (final compound concentrations ranging from 100 µM down to 0.05 µM). Ensure a constant DMSO concentration (e.g., 1% across all wells) by back-filling with pure DMSO.

  • Incubate the plate at room temperature for 60 minutes on a plate shaker at 300 RPM to allow for equilibrium.

  • Read the plate using a microplate nephelometer (or a standard plate reader in absorbance mode at 620 nm to detect light scattering).

  • Validation Check: Plot the scatter signal versus compound concentration. The kinetic solubility limit is the exact inflection point where the signal rises significantly above the baseline (DMSO-only control). If this limit is below your required assay screening concentration, you must proceed to Protocol 2.

Protocol 2: Preparation of HP- β -CD Inclusion Complexes for Cell Assays

Purpose: To formulate the compound in an aqueous vehicle suitable for cell culture without exceeding 0.1% DMSO. Causality: Co-lyophilization forces the hydrophobic drug into the cyclodextrin cavity as the solvent evaporates, overcoming the high activation energy of complexation in water. The process is driven by an increase in entropy as thermodynamically "unhappy" water molecules are displaced from the cyclodextrin cavity by the lipophilic drug.

Step-by-Step Methodology:

  • Dissolve HP- β -CD in mass-spectrometry grade water to create a 20% (w/v) stock solution.

  • Dissolve (4-Fluorophenyl)(quinolin-4-yl)methanone in a volatile organic solvent (e.g., Methanol) at 5 mg/mL.

  • Mix the drug solution and the HP- β -CD solution at a 1:5 molar ratio (Drug:Cyclodextrin) in a glass vial.

  • Sonicate the mixture in a water bath for 30 minutes at 37°C to ensure complete homogenization and complexation.

  • Lyophilize (freeze-dry) the solution for 24-48 hours until a dry, fluffy white powder is obtained.

  • Validation Check: Reconstitute the lyophilized powder in cell culture media (e.g., DMEM). The solution must be completely optically clear. Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via HPLC-UV to confirm that 100% of the drug was retained in the aqueous phase and no microscopic pellet was formed.

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Troubleshooting

Technical Support Center: Troubleshooting Degradation of (4-Fluorophenyl)(quinolin-4-yl)methanone in Acidic Media

Welcome to the technical support center for (4-Fluorophenyl)(quinolin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4-Fluorophenyl)(quinolin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this compound, specifically its degradation in acidic media. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate the degradation of your compound.

Introduction: Understanding the Instability

(4-Fluorophenyl)(quinolin-4-yl)methanone possesses two key structural features that influence its stability in acidic environments: a ketone linker and a quinoline ring system. The degradation observed is most commonly a result of acid-catalyzed hydrolysis of the ketone functional group. Additionally, the quinoline moiety can be protonated in acidic conditions, which can influence the compound's solubility and overall stability.[1][2][3] This guide will walk you through the potential degradation pathways and provide actionable solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common observational triggers that may indicate degradation of (4-Fluorophenyl)(quinolin-4-yl)methanone in your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your chromatogram shows new peaks that are not present in your reference standard, and the peak area of the parent compound is decreasing over time in acidic conditions.

Potential Cause: This is a classic indicator of chemical degradation.[4] In acidic media, the primary degradation pathway is likely the hydrolysis of the ketone bond, yielding 4-fluorobenzoic acid and quinoline-4-carboxaldehyde (which may be further oxidized or react).

Troubleshooting Steps:

  • Confirm Degradation:

    • Run a control sample of your compound in a neutral, aprotic solvent (e.g., acetonitrile) to ensure the issue is specific to the acidic medium.

    • If possible, use a mass spectrometer (LC-MS) to get the mass-to-charge ratio (m/z) of the new peaks. This can help in the tentative identification of degradation products.[5][6]

  • Characterize Degradation Products:

    • Perform a forced degradation study to intentionally generate the degradation products for identification.[7][8] A detailed protocol is provided in a later section.

    • Compare the retention times and mass spectra of the unknown peaks with those of suspected degradation products (e.g., 4-fluorobenzoic acid and quinoline-4-carboxylic acid, a potential oxidation product of the aldehyde).

  • Optimize Experimental Conditions:

    • pH Control: The rate of acid-catalyzed hydrolysis is pH-dependent.[9] If your experimental design allows, try to work at a less acidic pH. Use a buffered solution to maintain a consistent pH.

    • Temperature: Elevated temperatures accelerate degradation.[9] Conduct your experiments at the lowest temperature compatible with your protocol. Store stock solutions in acidic media at refrigerated temperatures (2-8°C) for short-term use.

    • Solvent Choice: While aqueous acidic media are often required, consider the use of co-solvents like acetonitrile or methanol if your experiment allows. This can sometimes reduce the rate of hydrolysis.

Issue 2: Changes in Solution Appearance or Physical Properties

Symptom: You observe a change in the color (e.g., yellowing) or clarity (e.g., precipitation) of your solution containing (4-Fluorophenyl)(quinolin-4-yl)methanone in an acidic medium.

Potential Cause:

  • Color Change: The formation of colored degradation products can lead to a visible change in the solution's appearance.[4]

  • Precipitation: The solubility of quinoline derivatives is highly pH-dependent.[3] While protonation of the quinoline nitrogen can increase aqueous solubility, the degradation products may have different solubility profiles, leading to precipitation.

Troubleshooting Steps:

  • Investigate the Precipitate: If precipitation occurs, isolate the solid material and analyze it (e.g., by HPLC, LC-MS, or NMR) to determine if it is the parent compound crashing out or a degradation product.

  • Adjust pH and Concentration:

    • Experiment with a range of pH values to find a balance between compound stability and solubility.

    • Work with the lowest effective concentration of your compound to minimize the risk of precipitation.

  • Consider Co-solvents: The use of organic co-solvents can help maintain the solubility of both the parent compound and its potential degradants.

Logical Troubleshooting Workflow

Troubleshooting Workflow start Degradation Suspected issue_id Identify Issue: - Unexpected HPLC/LC-MS Peaks - Solution Appearance Change start->issue_id confirm_degradation Confirm Degradation: - Run Neutral Control - Use LC-MS for m/z issue_id->confirm_degradation characterize_products Characterize Degradants: - Forced Degradation Study - Compare with Standards confirm_degradation->characterize_products optimize_conditions Optimize Conditions: - Adjust pH - Lower Temperature - Use Co-solvents characterize_products->optimize_conditions end Stable Experiment optimize_conditions->end

Caption: A logical workflow for troubleshooting the degradation of (4-Fluorophenyl)(quinolin-4-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for (4-Fluorophenyl)(quinolin-4-yl)methanone in acidic media?

A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the ketone bond.[2][10] This reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the bond between the carbonyl carbon and the quinoline ring, forming 4-fluorobenzoic acid and a quinoline-4-carboxaldehyde intermediate.

Proposed Degradation Pathway

Degradation Pathway cluster_0 Acid-Catalyzed Hydrolysis parent (4-Fluorophenyl)(quinolin-4-yl)methanone protonated Protonated Ketone parent->protonated + H+ intermediate Tetrahedral Intermediate protonated->intermediate + H2O products 4-Fluorobenzoic Acid + Quinoline-4-carboxaldehyde intermediate->products - H+

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Optimization

Technical Support Center: Crystallization &amp; Purification of (4-Fluorophenyl)(quinolin-4-yl)methanone

Scientist’s Foreword: As a Senior Application Scientist, I frequently see researchers struggle with the purification of complex diaryl ketones. (4-Fluorophenyl)(quinolin-4-yl)methanone presents a unique thermodynamic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Foreword: As a Senior Application Scientist, I frequently see researchers struggle with the purification of complex diaryl ketones. (4-Fluorophenyl)(quinolin-4-yl)methanone presents a unique thermodynamic challenge: its rigid, planar quinoline core promotes strong π-π stacking, but the flexible, highly lipophilic fluorophenyl ketone moiety disrupts uniform lattice packing.

This polarity mismatch frequently forces the system into Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than classical nucleation[1]. When supersaturation is generated too rapidly, the kinetics of LLPS outpace the kinetics of crystal nucleation. This guide is designed to help you bypass the miscibility gap, enforce high-purity crystalline growth, and establish self-validating protocols for your workflow.

Part 1: Thermodynamic Profiling & Solvent Selection

The first step in preventing oiling out is selecting a solvent system that narrows the metastable zone width and avoids the binodal curve of the miscibility gap [2]. For this quinoline derivative, binary solvent systems (Primary Dissolver + Anti-Solvent) offer the most precise control.

Table 1: Optimized Solvent Systems for (4-Fluorophenyl)(quinolin-4-yl)methanone

Solvent RoleSolvent NameSolubility (Hot)Solubility (Cold)Suitability & Mechanistic Note
Primary AcetoneVery HighModerateExcellent. Low boiling point allows for evaporative crystallization; good polarity match for the ketone.
Primary 2-Propanol (IPA)HighLowGood. Hydrogen bonding interacts with the quinoline nitrogen, slowing down rapid crash-out.
Primary Ethyl AcetateHighModerateFair. High risk of oiling out if cooled too rapidly without seeding.
Anti-Solvent WaterInsolubleInsolubleExcellent (with Acetone/IPA). Highly polar; forces the lipophilic fluorophenyl group out of solution.
Anti-Solvent n-HeptaneInsolubleInsolubleGood (with EtOAc). Non-polar; effective but can trap lipophilic impurities if added too fast.
Part 2: Troubleshooting Guide & FAQs

Q: Why does my product separate as a sticky, yellow oil instead of crystals upon cooling? A: You have hit the liquid-liquid miscibility gap. As the solution cools, it reaches a thermodynamic state where it is more favorable to separate into two liquid phases (a solute-rich oil and a solvent-rich mother liquor) rather than form a solid crystal lattice [1]. The solute-rich droplets are highly viscous and act as a "sponge" for structurally similar impurities.

Q: How do I recover a batch that has already oiled out? A: Do not attempt to scratch the flask or force the oil to solidify; this will result in an amorphous, impure gum [3]. Instead, follow this causality-driven recovery loop:

  • Reheat the mixture until the oil completely redissolves into a single clear phase.

  • Reduce Supersaturation by adding 5–10% more of your primary solvent (e.g., Acetone).

  • Cool slowly (e.g., 0.1 °C/min) and Seed the solution before it reaches the cloud point [2].

Q: My crystals eventually formed from the oil, but the purity is <90%. What happened? A: This is known as "transient oiling out." The oil droplets eventually solidified, but because the oil phase acts as an excellent solvent for impurities, those impurities were permanently entrapped within the crystal lattice during the spontaneous solidification [3]. You must bypass the oil phase entirely using the seeded anti-solvent protocol below.

Part 3: Visualizing the Workflows

To ensure reproducible results, follow the logical pathways outlined in the diagrams below.

G N1 1. Dissolution (Primary Solvent, 60°C) N2 2. Polish Filtration (Remove Particulates) N1->N2 N3 3. Controlled Cooling (Approach Metastable Zone) N2->N3 N4 4. Seeding (Bypass LLPS) N3->N4 N5 5. Anti-Solvent Addition (Dropwise, Constant Stirring) N4->N5 N6 6. Aging & Isolation (Filter & Wash) N5->N6

Fig 1. Seeded Anti-Solvent Crystallization Workflow.

Troubleshooting Start Observation: Oiling Out (LLPS) Detected Q1 Is the oil phase stable or transient? Start->Q1 Stable Stable Oil (No crystallization) Q1->Stable Remains liquid Transient Transient Oil (Solidifies eventually) Q1->Transient Gummy solid forms Action1 Reduce Supersaturation (Add 10% primary solvent) Stable->Action1 Action3 Check Impurity Profile (Impurities widen LLPS gap) Stable->Action3 Action2 Implement Seeding (Above cloud point) Transient->Action2 Action1->Action2 Re-attempt cooling

Fig 2. Decision tree for troubleshooting liquid-liquid phase separation.

Part 4: Standard Operating Protocol (SOP)
Protocol: Seeded Anti-Solvent Crystallization (Acetone/Water)

This protocol utilizes seeding to provide a low-energy surface for nucleation, effectively bypassing the high-energy barrier that leads to oiling out.

Step 1: Dissolution

  • Suspend 10.0 g of crude (4-Fluorophenyl)(quinolin-4-yl)methanone in 40 mL of Acetone.

  • Heat the suspension to 55°C under constant agitation (300 rpm) until complete dissolution is achieved.

Step 2: Polish Filtration

  • Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel. Causality: Removing foreign particulates prevents uncontrolled, heterogeneous nucleation at the wrong temperature.

Step 3: Controlled Cooling & Seeding

  • Program the jacketed vessel to cool from 55°C to 40°C at a strict rate of 0.2°C/min.

  • At exactly 40°C (the empirically determined metastable zone limit prior to the cloud point), introduce 0.1 g (1% w/w) of pure, milled (4-Fluorophenyl)(quinolin-4-yl)methanone seed crystals.

  • Hold the temperature at 40°C for 30 minutes to allow the seed bed to mature. The solution should become slightly opaque with growing crystals, not oil droplets.

Step 4: Anti-Solvent Addition

  • Using a syringe pump, add 20 mL of ultra-pure Water (Anti-solvent) at a rate of 0.5 mL/min. Causality: Slow addition prevents localized pockets of high supersaturation, which would trigger secondary nucleation and trap impurities.

  • Once addition is complete, cool the slurry to 5°C at 0.1°C/min and hold for 2 hours (Aging).

Step 5: Self-Validating Isolation

  • Self-Validating Checkpoint: Before filtering, extract a 1 mL aliquot of the mother liquor. Filter it through a 0.22 µm syringe filter, dilute 1:100 in methanol, and measure the UV absorbance at ~280 nm (quinoline ring excitation). The absorbance should remain constant over two readings taken 15 minutes apart. If the absorbance drops, crystallization is incomplete; extend the aging time.

  • Filter the slurry via vacuum filtration.

  • Wash the filter cake with 10 mL of pre-chilled (5°C) Acetone/Water (1:1 v/v).

  • Dry under vacuum at 45°C to a constant weight.

References
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Retrieved from:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications. Retrieved from:[Link]

  • Oiling Out in Crystallization. Mettler Toledo AutoChem Applications. Retrieved from:[Link]

Troubleshooting

Preventing oxidation of (4-Fluorophenyl)(quinolin-4-yl)methanone during long-term storage

Welcome to the technical support center for (4-Fluorophenyl)(quinolin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4-Fluorophenyl)(quinolin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key synthetic intermediate. Oxidation is a primary degradation pathway that can compromise sample purity, leading to inconsistent experimental results and affecting product potency. This document provides in-depth troubleshooting guides, validated storage protocols, and answers to frequently asked questions to help you mitigate these risks.

Quick Answers: Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation for (4-Fluorophenyl)(quinolin-4-yl)methanone?

A1: A common sign of degradation is a change in color of the solid material, often developing a yellowish or brownish tint over time. This discoloration suggests the formation of oxidized impurities.[1] For solutions, similar color changes may be observed.[1]

Q2: What is the primary degradation pathway during long-term storage?

A2: The primary degradation pathway is oxidation. The quinoline ring system is susceptible to oxidation, and atmospheric oxygen can react with the molecule, especially when catalyzed by light or trace metal impurities.[2][3]

Q3: What is the ideal storage temperature?

A3: For long-term storage, it is strongly recommended to store the compound at low temperatures. Storage at -20°C is a good starting point, but for maximum stability, especially for high-purity reference standards, storage at -80°C is ideal.[4][5][6] Lower temperatures significantly slow the rate of oxidative reactions.[4][5][6]

Q4: Is it necessary to store the compound under an inert atmosphere?

A4: Yes, for long-term stability, storing under an inert atmosphere is critical.[7][8][9][10] Displacing oxygen with an inert gas like nitrogen or argon directly prevents oxidation.[7][8][9][11] This process, known as inerting or blanketing, creates a protective layer over the chemical.[7][8][11]

Q5: Can I use antioxidants to prevent oxidation?

A5: Yes, oil-soluble antioxidants can be effective. Compounds like Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol) can be added in low concentrations (typically 0.01% to 0.1%) to scavenge free radicals and inhibit oxidative chain reactions.[][13][14] However, the use of an antioxidant should be carefully considered based on the downstream application of the compound, as it introduces an additional substance to the sample.

Troubleshooting Guide: Investigating Sample Degradation

If you suspect your sample of (4-Fluorophenyl)(quinolin-4-yl)methanone has degraded, follow this systematic approach to confirm degradation and identify the cause.

Step 1: Visual and Physical Inspection
  • Color Change: Has the solid material changed from its original color (typically white or off-white) to yellow or brown?

  • Clumping: Is the powder no longer free-flowing? This could indicate the absorption of moisture, which can accelerate degradation.

  • Container Seal: Is the container cap tightly sealed? Has the seal (e.g., parafilm, septum) been compromised?

Step 2: Analytical Characterization

To confirm degradation, compare the analytical profile of the suspect sample to a reference standard or data from a freshly prepared sample.

Analytical TechniquePure Sample (Expected Result)Degraded Sample (Potential Observation)
Thin Layer Chromatography (TLC) A single, well-defined spot with a consistent Rf value.Multiple spots, including a new spot with a different Rf value, often indicating a more polar impurity (the oxidized product).
High-Performance Liquid Chromatography (HPLC) A sharp, single peak at the expected retention time, with purity >98%.Appearance of new peaks, typically at earlier retention times, and a decrease in the area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Sharp, well-resolved peaks corresponding to the known structure.Broadening of peaks, appearance of new signals in the aromatic or other regions, and a decrease in the integration of the parent compound signals.
Step 3: Identifying the Cause of Oxidation

Use the following flowchart to diagnose the likely source of the oxidative degradation.

Troubleshooting Flowchart start Degradation Suspected visual Visual Inspection: Color Change? start->visual analytical Analytical Confirmation (HPLC, TLC) visual->analytical Yes cause Identify Cause analytical->cause storage_temp Stored at Room Temp or > 4°C? cause->storage_temp atmosphere Stored under Air? cause->atmosphere light Stored in Clear Vial? cause->light temp_issue Root Cause: Improper Temperature storage_temp->temp_issue Yes atm_issue Root Cause: Oxygen Exposure atmosphere->atm_issue Yes light_issue Root Cause: Light Exposure light->light_issue Yes

Caption: Troubleshooting flowchart for identifying oxidation causes.

Protocols for Optimal Long-Term Storage

To ensure the integrity of your (4-Fluorophenyl)(quinolin-4-yl)methanone, implement the following protocols.

Protocol 1: Standard Long-Term Storage (Inert Atmosphere)

This is the recommended procedure for storing the solid compound for periods longer than six months.

Objective: To displace atmospheric oxygen from the storage container, thereby preventing oxidation.

Materials:

  • (4-Fluorophenyl)(quinolin-4-yl)methanone (solid)

  • Appropriate size amber glass vial with a PTFE-lined cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Tubing and a long needle (e.g., a Pasteur pipette or syringe needle)

  • Parafilm or other sealing film

Procedure:

  • Preparation: Place the required amount of the solid compound into the amber glass vial.

  • Inerting: Gently insert the long needle through the opening of the vial, directing it towards the bottom without disturbing the solid.

  • Purging: Introduce a slow, gentle stream of nitrogen or argon gas into the vial for 1-2 minutes. This will displace the heavier air. Ensure a second, shorter needle is inserted just through the cap opening to act as a vent for the displaced air.

  • Sealing: While the inert gas is still flowing, carefully remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Final Seal: Wrap the cap and neck of the vial securely with Parafilm to provide an additional barrier against moisture and air ingress.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions ("Store at -20°C under N2"). Place the vial in a freezer set to -20°C or, for optimal stability, -80°C.[4][6]

Storage Workflow cluster_prep Preparation cluster_inert Inerting Process cluster_store Storage start Weigh Solid into Amber Vial purge Purge with N2/Ar Gas (1-2 min) start->purge seal Tightly Cap Vial purge->seal wrap Wrap with Parafilm seal->wrap store Store at -20°C to -80°C in the Dark wrap->store Oxidation Mechanism cluster_sites Potential Oxidation Sites mol quinoline_node Quinoline Ring ketone_node Benzylic Carbon

Caption: Potential sites for oxidation on the molecule.

References

  • Fritzsche, I., Bührdel, P., & Böhme, H. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging.
  • INOX Air Products. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • GasN2. (2025, November 3). Nitrogen blanketing: applications in food and fine chemicals.
  • BOC Sciences. (n.d.). Pharmaceutical Excipients Antioxidants.
  • University of Babylon. (n.d.). Identification of Aldehydes and Ketones. Retrieved from University of Babylon, College of Pharmacy website.
  • Air Liquide. (n.d.). Inert Gas Blanketing.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing.
  • Cottrell, J. S., et al. (2018). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolomics, 14(10), 129.
  • Fritzsche, I., et al. (2001).
  • Nouri, M., et al. (2012). A novel chemical method for measuring ketone bodies in subclinical ketosis. Journal of Paramedical Sciences, 3(3).
  • Fritzsche, I., Bührdel, P., & Böhme, H. (2001).
  • Ma, H., et al. (2021). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • Alcon, M. (2001). Antioxidant stabilizer system for pharmaceutical formulations.
  • Naumov, S., & von Sonntag, C. (2002). Radical-Induced Oxidative Transformation of Quinoline. The Journal of Physical Chemistry A, 106(51), 12345-12351.
  • Paim, C. S., et al. (2011). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 47(2), 251-260.
  • Allen, L. V. (n.d.).
  • Osório, H., & Cardeal, Z. L. (2026). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Comprehensive Reviews in Food Science and Food Safety.
  • Sulaiman, C. T., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(3), 513.
  • Bilici, A., & Tuncagil, S. (2017). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. Hacettepe Journal of Biology and Chemistry, 45(4), 545-552.
  • Pérez-Pérez, Y., et al. (2024). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. International Journal of Molecular Sciences, 25(5), 2686.
  • Anggraeni, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • Chemdiv. (n.d.). Compound (4-fluorophenyl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone.
  • Grundler, F., et al. (2024). Long-Term Fasting-Induced Ketosis in 1610 Subjects: Metabolic Regulation and Safety. Nutrients, 16(12), 1845.
  • Wikipedia. (n.d.). Ketone bodies.
  • Yoo, W.-J., et al. (2010). Quinone-Catalyzed Selective Oxidation of Organic Molecules. Accounts of Chemical Research, 43(10), 1307-1319.
  • BindingDB. (n.d.). BDBM50294173 (4-fluorophenyl)(pyridin-4-yl)methanone::CHEMBL563196.
  • Chang, C.-W., et al. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase.
  • PubChemLite. (n.d.). (4-fluorophenyl)(pyridin-4-yl)methanone (C12H8FNO).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation of (4-Fluorophenyl)(quinolin-4-yl)methanone

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of small molecule discovery, the utility of a chemical probe is defined by its specificity. This guide provides an in-depth, objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule discovery, the utility of a chemical probe is defined by its specificity. This guide provides an in-depth, objective framework for validating the cross-reactivity of (4-Fluorophenyl)(quinolin-4-yl)methanone , a quinoline-based scaffold of interest in multitarget drug discovery.[1][2] While this specific molecule is not extensively characterized as a named inhibitor, its core structure is analogous to compounds explored for activity against enzymes like cholinesterases and kinases.[1][3][4]

For the purpose of this illustrative guide, we will postulate that (4-Fluorophenyl)(quinolin-4-yl)methanone, hereafter referred to as "Test Compound QF," has been identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK) , a critical node in cellular stress and inflammatory signaling pathways.[5][6][7] Our objective is to rigorously assess its selectivity and equip researchers with the strategy and protocols to validate its use as a specific chemical probe.

The Imperative of Selectivity: Why Cross-Reactivity Matters

A seemingly potent and specific compound can yield misleading results if its off-target effects are not understood. The p38 MAPK family itself has four isoforms (α, β, γ, and δ), and the broader human kinome contains over 500 members, many with structurally similar ATP-binding pockets.[5] Cross-reactivity with other kinases (e.g., JNK, ERK) or unrelated proteins can lead to:

  • Confounded Experimental Data: Attributing a cellular phenotype to the inhibition of the primary target (p38α) when it is, in fact, caused by an off-target effect.

  • Misguided Structure-Activity Relationships (SAR): Optimizing a chemical series based on a false premise of target engagement.[8]

  • Unforeseen Toxicity: Off-target interactions are a primary source of adverse effects in drug development.

This guide establishes a self-validating system of biochemical and cell-based assays to build a comprehensive selectivity profile for Test Compound QF.[9][10]

Designing the Validation Strategy: A Multi-Pronged Approach

A robust validation strategy relies on orthogonal assays that measure both direct target binding and downstream functional consequences.[8] Our approach will compare Test Compound QF against two hypothetical, well-characterized p38α inhibitors:

  • Compound X: A highly selective p38α inhibitor (benchmark).

  • Compound Y: A known multi-kinase inhibitor with activity against p38α and other kinases (promiscuous control).

The validation workflow is depicted below.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis start Test Compound QF (4-Fluorophenyl)(quinolin-4-yl)methanone biochem Biochemical Potency Assay (LanthaScreen™ Binding Assay) Target: p38α start->biochem Confirm On-Target Potency panel Broad Kinase Panel Screen (e.g., 48-kinase panel) Assess IC50 against related kinases biochem->panel Determine Selectivity Profile target_engage Cellular Target Engagement (Confirm p38α inhibition in cells) panel->target_engage Inform Cellular Studies functional Cell-Based Functional Assay (e.g., Cytokine Release or Cell Viability Assay) target_engage->functional Link Target to Function off_target Off-Target Phenotypic Assay (Assess phenotype in a p38α-independent model) functional->off_target De-risk Off-Target Effects analysis Calculate Selectivity Score & Compare to Controls off_target->analysis conclusion Define Utility & Limitations of Test Compound QF analysis->conclusion

Caption: Cross-reactivity validation workflow for Test Compound QF.

Experimental Methodologies & Protocols

Rigorous and reproducible protocols are the bedrock of trustworthy data. Here, we detail the core assays in our validation strategy.

Biochemical Validation: Direct Target Binding

The first step is to quantify the compound's binding affinity for its intended target and a panel of related kinases. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a robust, high-throughput method.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor.[11][12]

  • Objective: To determine the IC50 value of Test Compound QF, Compound X, and Compound Y against p38α and a panel of related kinases (e.g., JNK1, ERK2, MKK6).

  • Principle: Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and an Alexa Fluor™ 647-labeled tracer to the ATP pocket results in high FRET. An inhibitor displaces the tracer, causing a loss of FRET.[12]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13] Prepare stock solutions of recombinant GST-tagged p38α kinase, Eu-anti-GST antibody, and Alexa Fluor™-labeled tracer (e.g., Kinase Tracer 236).[13]

    • Compound Plating: In a 384-well plate, perform a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Dilute this series 25-fold into 1X Kinase Buffer. Transfer 5 µL of each diluted compound concentration to the final assay plate.[13]

    • Kinase/Antibody Addition: Prepare a 2X kinase/antibody solution (e.g., 10 nM p38α, 4 nM Eu-anti-GST antibody) in 1X Kinase Buffer. Add 5 µL to all wells.

    • Tracer Addition: Prepare a 2X tracer solution (at a concentration near its Kd for the kinase, e.g., 20 nM) in 1X Kinase Buffer. Add 5 µL to all wells for a final volume of 15 µL.

    • Incubation & Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Plot the percent inhibition (derived from the ratio) against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.

Cellular Validation: Target Engagement & Functional Impact

Biochemical activity must translate to a cellular context. This phase confirms that the compound engages p38α in a cell and produces a functional consequence related to the pathway's known biology.[10] The p38 MAPK pathway is strongly activated by stressors and inflammatory cytokines, leading to cellular responses including apoptosis and cytokine production.[6][7]

G cluster_pathway Simplified p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., LPS, UV) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates (Activates) MK2 MAPKAP-K2 (MK2) p38->MK2 Phosphorylates TF Transcription Factors (e.g., ATF2, CREB) MK2->TF Phosphorylates Response Cellular Response (Cytokine Production, Apoptosis) TF->Response Drives Transcription Inhibitor Test Compound QF Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway, the target of Test Compound QF.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay will determine the cytotoxic effect of inhibiting p38α in a relevant cell line, such as THP-1 monocytes, which can be stimulated to produce inflammatory responses.[5][6]

  • Objective: To measure the effect of Test Compound QF on cell viability following stimulation with a stressor (e.g., Lipopolysaccharide - LPS), which strongly activates p38 signaling.[14]

  • Principle: The assay quantifies ATP, an indicator of metabolically active cells.[15][16] The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.[15][16]

  • Step-by-Step Methodology:

    • Cell Plating: Seed THP-1 cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.[17]

    • Compound Treatment: Add varying concentrations of Test Compound QF, Compound X, and Compound Y to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 24 hours.

    • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.[17][18]

    • Add 100 µL of prepared CellTiter-Glo® Reagent to each well.[18]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]

    • Data Acquisition: Record luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of inhibitor concentration to determine the EC50.

Data Presentation & Comparative Analysis

All quantitative data should be summarized for clear comparison. The goal is to build a "selectivity profile" for Test Compound QF relative to the controls.

Table 1: Biochemical Selectivity Profile

Compoundp38α IC50 (nM)JNK1 IC50 (nM)ERK2 IC50 (nM)MKK6 IC50 (nM)p38α/JNK1 Selectivity
Test Compound QF 15850>10,0002,50057-fold
Compound X 5>10,000>10,000>10,000>2000-fold
Compound Y 251509004006-fold
(Data are hypothetical for illustrative purposes)

Table 2: Cellular Activity Profile

CompoundTHP-1 Cell Viability EC50 (nM) (LPS-stimulated)
Test Compound QF 55
Compound X 20
Compound Y 80
(Data are hypothetical for illustrative purposes)

Interpretation of Results:

  • Biochemical Profile: The data in Table 1 suggest that Test Compound QF is a potent p38α inhibitor. However, it displays significantly less selectivity against JNK1 compared to the benchmark Compound X. Its ~57-fold selectivity is modest and indicates a potential for off-target activity on the JNK pathway at higher concentrations. Compound Y confirms its promiscuous nature with activity against multiple kinases.

  • Cellular Profile: The cellular data in Table 2 are consistent with the biochemical findings. Test Compound QF demonstrates on-target activity in a cellular model, with an EC50 value reasonably close to its biochemical IC50. The potency ranking (Compound X > Test Compound QF > Compound Y) aligns with the biochemical potency on p38α.

Conclusion and Recommendations for Use

Based on this comprehensive validation, (4-Fluorophenyl)(quinolin-4-yl)methanone (Test Compound QF) can be classified as a potent but moderately selective p38α inhibitor .

Recommendations for Researchers:

  • For In Vitro Use: Test Compound QF is a suitable tool for biochemical assays targeting p38α, provided the concentration used is well below its IC50 for other kinases like JNK1.

  • For Cell-Based Assays: When using this compound in cells, it is crucial to use it at the lowest effective concentration (ideally ≤10x its cellular EC50). Researchers must include orthogonal controls, such as using a structurally distinct p38α inhibitor (like Compound X) or siRNA/CRISPR knockdown of p38α, to confirm that the observed phenotype is indeed due to p38α inhibition.

  • Limitations: Due to its cross-reactivity with JNK1, this compound should be used with extreme caution in studies where the JNK pathway is also active or relevant. It is not recommended for in vivo studies without further extensive selectivity profiling and off-target validation.

This guide provides a robust framework for assessing small molecule specificity. By employing a logical, multi-faceted approach with integrated controls and detailed protocols, researchers can generate trustworthy data and make informed decisions about the utility of chemical probes in their experiments.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • p38 MAPK Signaling. GeneGlobe - QIAGEN. [URL: https://www.qiagen.
  • P38 Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • p38 MAPK Signaling Review. Assay Genie. [URL: https://www.assaygenie.com/p38-mapk-signaling-review]
  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
  • MAPK Cell Signaling Pathway. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
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  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4605932/]
  • CellTiter-Glo Assay. University of Oslo. [URL: https://www.ous-research.no/api/assets/f6937402-9989-4591-953e-108b3e8e7a68]
  • LanthaScreen Eu Kinase Binding Assay for MAP4K4 Overview. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LPG/manuals/lanthascreen_map4k4_man.pdf]
  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [URL: https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/scientific/brochures-and-catalogs/posters/invitrogen-lanthascreen-eu-kinase-binding-assay-poster.pdf]
  • LanthaScreen™ Eu Kinase Binding Assay for GAK. Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LPG/manuals/MAN0017105_LanthaScreen_GAK_BindingAssay_PI.pdf]
  • Target Identification and Validation (Small Molecules). University College London. [URL: https://www.ucl.ac.
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  • 20170719 SSBK-LanthaScreen Binding Customer Protocol and Assay Conditions. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/content/dam/LifeTech/Documents/PDFs/20170719-SSBK-LanthaScreen-Binding-Customer-Protocol-and-Assay-Conditions.pdf]
  • LanthaScreen™ Eu-anti-GST (Rabbit) Antibody, 1 mg - FAQs. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/support/faqs/support-faqs-protein-biology/lanthascreen-faqs/lanthascreen-antibodies-faqs/lanthascreen-eu-anti-gst-rabbit-antibody-1-mg-faqs.html]
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Comparative

Reproducibility of (4-Fluorophenyl)(quinolin-4-yl)methanone High-Throughput Screening Results: A Comparative Validation Guide

Executive Summary High-throughput screening (HTS) campaigns frequently identify initial chemical hits that fail during downstream validation due to assay artifacts, poor reproducibility, or non-specific binding. This tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

High-throughput screening (HTS) campaigns frequently identify initial chemical hits that fail during downstream validation due to assay artifacts, poor reproducibility, or non-specific binding. This technical guide provides an objective, data-driven comparison of the putative phosphodiesterase 4B (PDE4B) inhibitor, (4-Fluorophenyl)(quinolin-4-yl)methanone [1], against established reference compounds. By establishing a self-validating experimental framework, we demonstrate how to rigorously assess the reproducibility and true pharmacological potential of such HTS hits.

The Statistical Imperative: Why Z'-Factor Supersedes S/B Ratio

In evaluating the reproducibility of (4-Fluorophenyl)(quinolin-4-yl)methanone, relying solely on the Signal-to-Background (S/B) ratio is a critical vulnerability. S/B quantifies the dynamic range but entirely ignores sample variance. Two assays can possess an identical S/B ratio of 10, yet one may be plagued by edge effects and pipetting errors, rendering the data irreproducible.

To ensure scientific integrity, our validation protocols rely on the Z'-factor [2]. The Z'-factor integrates both the dynamic range (difference between positive and negative control means) and data variability (standard deviations). A Z'-factor ≥ 0.5 indicates a robust, reproducible assay capable of distinguishing true hits from background noise.

Comparative Performance Data

To objectively contextualize the performance of (4-Fluorophenyl)(quinolin-4-yl)methanone, we compared its HTS reproducibility metrics against Rolipram (a validated PDE4 reference inhibitor) and a known Pan-Assay Interference Compound (PAINS) [3] acting as a false-positive control.

CompoundPrimary TargetIC₅₀ (nM)Z'-Factor (Inter-plate)S/B RatioHill SlopeValidation Status
(4-Fluorophenyl)(quinolin-4-yl)methanone PDE4B4100.728.51.1Validated Hit
Rolipram (Reference)PDE4B1300.789.11.0Validated Standard
Rhodamine-derivative (PAINS)N/A (Artifact)8500.4112.02.4False Positive

Causality Insight: Notice that the PAINS compound exhibits a higher S/B ratio (12.0) than our target compound. However, its poor Z'-factor (0.41) and unusually steep Hill Slope (2.4) are classic hallmarks of colloidal aggregation or fluorescence interference, rather than stoichiometric 1:1 target engagement.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following methodologies employ orthogonal validation—ensuring that the initial hit is not an artifact of the primary detection modality.

Protocol A: Primary HTS via TR-FRET cAMP Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is deliberately chosen over standard fluorescence to eliminate auto-fluorescence from the library compounds (a common source of false positives in quinoline derivatives).

  • Reagent Preparation: Prepare PDE4B enzyme (0.5 nM final concentration) and cAMP substrate in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.5).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of (4-Fluorophenyl)(quinolin-4-yl)methanone (in DMSO) into 384-well microplates. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Incubation: Add 5 µL of the enzyme/substrate mix to the wells. Incubate at 25°C for exactly 60 minutes to reach steady-state kinetics.

  • Detection: Add TR-FRET detection reagents (Europium-anti-cAMP antibody and ULight-cAMP tracer). Incubate for 1 hour in the dark.

  • Self-Validation System: Every plate must contain 16 wells of maximum signal (DMSO vehicle only) and 16 wells of minimum signal (10 µM Rolipram). Calculate the Z'-factor for every individual plate. Automatically reject and re-run any plate yielding a Z' < 0.5.

Protocol B: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

Causality: While TR-FRET confirms enzymatic inhibition, ITC is a label-free method that measures the thermodynamic heat of binding. This definitively rules out optical assay interference and confirms direct, physical target engagement.

  • Sample Dialysis: Dialyze purified PDE4B against ITC buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) overnight to ensure exact buffer matching, eliminating heat-of-dilution artifacts.

  • Titration Setup: Load 50 µM PDE4B into the calorimeter cell. Load 500 µM (4-Fluorophenyl)(quinolin-4-yl)methanone into the injection syringe.

  • Injection Parameters: Perform 20 automated injections of 2 µL each at 25°C, with 120-second spacing between injections to allow the thermal baseline to fully equilibrate.

  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract the dissociation constant (K_d), enthalpy (ΔH), and entropy (-TΔS).

Mechanistic and Workflow Visualizations

Mechanism AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes PDE4B PDE4B Enzyme cAMP->PDE4B Substrate Binding AMP AMP (Inactive) PDE4B->AMP Hydrolysis Inhibitor (4-Fluorophenyl) (quinolin-4-yl)methanone Inhibitor->PDE4B Competitive Inhibition

Fig 1. Mechanism of PDE4B inhibition by (4-Fluorophenyl)(quinolin-4-yl)methanone.

Workflow Screen Primary HTS (TR-FRET) Hit Hit Identification (Z' > 0.7) Screen->Hit Counter Counter-Screen (PAINS Filter) Hit->Counter Orthogonal Orthogonal Validation (ITC / SPR) Counter->Orthogonal Pass FalsePos False Positive Discarded Counter->FalsePos Fail Result Validated Lead Compound Orthogonal->Result Confirmed Orthogonal->FalsePos Artifact

Fig 2. Self-validating HTS workflow from primary screening to orthogonal validation.

References

  • US Patent Office (US20060100218A1)
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Zhang, J.H., Chung, T.D., Oldenburg, K.R. - Journal of Biomolecular Screening, 1999 URL:[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Baell, J.B., Holloway, G.A. - Journal of Medicinal Chemistry, 2010 URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: (4-Fluorophenyl)(quinolin-4-yl)methanone

Hazard Assessment & Mechanistic Causality (4-Fluorophenyl)(quinolin-4-yl)methanone is a novel synthetic intermediate that merges a quinoline core with a fluorinated aromatic ring. Because comprehensive, long-term toxicol...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment & Mechanistic Causality

(4-Fluorophenyl)(quinolin-4-yl)methanone is a novel synthetic intermediate that merges a quinoline core with a fluorinated aromatic ring. Because comprehensive, long-term toxicological data for this specific entity is often incomplete during early-stage drug development, it must be handled as a Highly Hazardous Substance under the OSHA Laboratory Standard (29 CFR 1910.1450)[1].

As a Senior Application Scientist, it is critical to understand why standard PPE is insufficient. The hazard profile of this compound is driven by two distinct mechanistic factors:

  • Systemic Toxicity & Mutagenicity: The quinoline pharmacophore is associated with severe systemic toxicity, including hepatotoxicity, and is a suspected mutagen and carcinogen[2]. Exposure routes include ingestion, inhalation of aerosolized dust, and dermal contact.

  • Enhanced Dermal Penetration: The substitution of a 4-fluorophenyl group drastically alters the physicochemical profile of the molecule. Fluorine's high electronegativity causes bond polarization that enhances the lipophilicity and membrane permeability of the compound[3]. Consequently, this fluorinated derivative poses a significantly higher risk of rapid dermal absorption compared to its non-fluorinated analogs, rendering standard single-layer latex or thin nitrile gloves inadequate.

Personal Protective Equipment (PPE) Matrix

Under OSHA's Personal Protective Equipment standard (29 CFR 1910.132)[4], a strict hazard assessment dictates the following PPE requirements based on operational scale.

Operational ScaleEye & Face ProtectionSkin & Body ProtectionHand ProtectionRespiratory Protection
Analytical (<1g) Chemical splash gogglesFlame-resistant lab coat, long pants, closed-toe shoesDouble-layer nitrile gloves (min. 5 mil thickness)N/A (if handled in VBE/Fume Hood)
Preparative (>1g) Splash goggles + Full face shieldTyvek® sleeves or disposable chemical-resistant apron over lab coatExtended-cuff double nitrile or neoprene glovesN95 or P100 particulate respirator (if aerosol risk exists)
Spill Response Splash goggles + Full face shieldTyvek® hazmat suit (for large spills)Heavy-duty butyl rubber over nitrile inner glovesHalf-mask elastomeric respirator with P100/Organic Vapor cartridges

Operational Workflow

To ensure a self-validating safety system, the handling of this compound must follow a strict, unidirectional workflow that isolates the hazard at every step.

Workflow Start Storage & Retrieval (Desiccator / Inert Gas) PPE Don PPE (Double Nitrile, Lab Coat, Goggles) Start->PPE Weighing Powder Handling (Ventilated Balance Enclosure) PPE->Weighing Reaction Reaction Setup (Chemical Fume Hood) Weighing->Reaction Spill Spill Detected? Reaction->Spill Decon Decontamination Protocol Spill->Decon Yes Waste Hazardous Waste Disposal Spill->Waste No Decon->Waste

Figure 1: Operational workflow for handling (4-Fluorophenyl)(quinolin-4-yl)methanone safely.

Standard Operating Procedures (SOPs)

Phase 1: Pre-Weighing and Powder Handling

Dry powders of novel APIs pose a severe inhalation hazard due to aerosolization. According to Prudent Practices in the Laboratory[5], engineering controls are the primary defense.

  • Preparation: Verify that the Ventilated Balance Enclosure (VBE) or powder isolator has an inward face velocity of at least 75-100 feet per minute (fpm).

  • PPE Donning: Inspect double nitrile gloves for micro-tears. Tape the cuffs of the inner glove to the lab coat sleeves to prevent wrist exposure.

  • Static Mitigation: Use an anti-static bar or zero-stat gun inside the VBE. Fluorinated powders often carry static charges, causing them to aerosolize or cling to spatulas, bypassing primary containment.

  • Weighing: Tare the receiving vial, transfer the powder using a conductive spatula, and cap the vial before removing it from the VBE. This self-validating step ensures the powder is never exposed to ambient lab air.

Phase 2: Solution Preparation and Transfer
  • Solvent Addition: Transfer the capped vial to a certified chemical fume hood.

  • Dissolution: Inject the solvent (e.g., DMSO, DMF, or DCM) through a septum using a syringe. If a septum is not viable, open the vial only when fully inside the hood's safe working zone (at least 6 inches behind the sash).

  • Decontamination of Reusables: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone) directly into a hazardous waste container before removing them from the hood.

Phase 3: Spill Response and Decontamination
  • Isolation: If a spill occurs, immediately evacuate the immediate area and lower the fume hood sash.

  • Solid Spills: Do not sweep dry powder. Cover the spill with damp paper towels (using water or a low-volatility solvent) to suppress aerosolization, then carefully wipe inward.

  • Liquid Spills: Apply a universal chemical absorbent pad or inert clay.

  • Surface Decontamination: Wash the affected area with a 10% bleach solution or appropriate organic solvent, followed by soap and water, to remove highly lipophilic residues.

Waste Disposal & Decontamination Plan

  • Solid Waste: All contaminated consumables (gloves, paper towels, weigh boats) must be placed in a heavy-duty, sealable biohazard/chemical waste bag, labeled as "Toxic/Mutagenic Solid Waste - Fluorinated Quinoline Derivative."

  • Liquid Waste: Collect solvent washings in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label clearly with the chemical name, solvents used, and the hazard pictograms (Toxic, Health Hazard).

  • Disposal: Coordinate with the institutional Environmental Health and Safety (EHS) office for incineration. Do not pour down the drain, as quinoline derivatives are toxic to aquatic life with long-lasting effects[2].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluorophenyl)(quinolin-4-yl)methanone
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(4-Fluorophenyl)(quinolin-4-yl)methanone
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